2-Bromo-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
2-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDKLUVXQKFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic bromination of 1H-pyrrolo[3,2-b]pyridine represents a straightforward route, though regioselectivity challenges arise due to the compound’s electron-rich aromatic system. Bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at 0–25°C selectively functionalizes the C-2 position. For instance, NBS in DMF at 0°C achieves 65–70% yield, with minor C-3 bromination byproducts.
Key Reaction Parameters:
Directed Ortho-Metalation
Directed metalation strategies using protecting groups (e.g., SEM or Boc) enable precise bromine placement. For example, SEM-protected 1H-pyrrolo[3,2-b]pyridine undergoes lithiation with LDA at -78°C, followed by quenching with Br₂ to afford 2-bromo derivatives in 80% yield. Deprotection with HCl in dioxane regenerates the free NH group.
Cyclization of Brominated Pyridine Intermediates
Vilsmeier-Haack Cyclization
Brominated pyridine derivatives serve as precursors for pyrrolo[3,2-b]pyridine formation. Starting with 3-amino-2-bromo-5-methylpyridine, Vilsmeier-Haack conditions (POCl₃, DMF) induce cyclization to yield 2-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, which is subsequently decarboxylated.
Representative Protocol:
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Starting Material : 2-Bromo-5-methylpyridine (1.7 mmol).
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Oxidation : Reaction with m-CPBA in dichloromethane forms the N-oxide (85% yield).
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Nitration : Fuming HNO₃ in H₂SO₄ introduces a nitro group at C-4 (70% yield).
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Cyclization : Iron powder in acetic acid reduces the nitro group and facilitates ring closure (60% yield).
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM of brominated diyne precursors offers an alternative. Using Grubbs II catalyst, this compound is obtained in 55% yield, though substrate functionalization limits broad applicability.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
While typically used for aryl-aryl bond formation, Suzuki reactions can introduce bromine via halogen exchange. For example, 2-iodo-1H-pyrrolo[3,2-b]pyridine reacts with bromophenylboronic acid under Pd(PPh₃)₄ catalysis, though yields remain moderate (40–50%).
Buchwald-Hartwig Amination
Buchwald-Hartwig amination of 2-chloro precursors with ammonia surrogates (e.g., NH₃·H₂O) followed by bromination provides access to 2-bromo analogues. This two-step sequence achieves 75% overall yield but requires stringent anhydrous conditions.
Halogen Exchange and Functional Group Interconversion
Finkelstein-Type Reactions
Iodine-to-bromine exchange on 2-iodo-1H-pyrrolo[3,2-b]pyridine using CuBr in DMF at 120°C affords the target compound in 60% yield. This method avoids strong electrophiles but demands stoichiometric copper salts.
Sandmeyer Reaction
Diazotization of 2-amino-1H-pyrrolo[3,2-b]pyridine with NaNO₂/HBr, followed by treatment with CuBr, provides 2-bromo derivatives in 50–55% yield. Side products include debrominated species, necessitating careful purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | 65–70 | Simplicity | Regioselectivity challenges |
| Vilsmeier-Haack Cyclization | 60 | Scalability | Multi-step synthesis |
| Suzuki Coupling | 40–50 | Functional group tolerance | Low efficiency for bromine introduction |
| Sandmeyer Reaction | 50–55 | Avoids electrophilic reagents | Byproduct formation |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in Suzuki reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer properties. For instance, studies have focused on the compound's ability to inhibit fibroblast growth factor receptors (FGFR), which are often overactive in various tumors. One notable study reported that specific derivatives showed potent inhibitory activity against FGFR1, 2, and 3, leading to reduced proliferation and induced apoptosis in breast cancer cells .
Additionally, the compound's structure has been explored for its potential as a small-molecule inhibitor of MPS1 (Monopolar Spindle 1), which is crucial in cell division and has implications in cancer therapy. A derivative based on this scaffold was found to have favorable oral bioavailability and demonstrated dose-dependent inhibition of MPS1 in human tumor xenograft models .
Enzyme Inhibition
2-Bromo-1H-pyrrolo[3,2-b]pyridine has been investigated for its role as an inhibitor of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 is relevant for conditions such as chronic renal disease and cardiovascular disorders, where it mediates sodium retention and cell proliferation processes .
Antimicrobial Properties
The biological activity of pyrrolo[3,2-b]pyridine derivatives extends to antimicrobial effects. Compounds derived from this scaffold have shown activity against various pathogens, suggesting their potential as new antimicrobial agents. The mechanism often involves interference with bacterial cell functions or metabolic pathways .
Neuropharmacological Effects
Research into the neuropharmacological aspects of pyrrolo[3,2-b]pyridine derivatives indicates potential applications in treating neurological disorders. Some studies have highlighted their sedative and anxiolytic properties, making them candidates for further exploration in anxiety and depression treatments .
Case Studies
Several case studies have highlighted the applications of this compound:
- A study focusing on its use as an FGFR inhibitor demonstrated significant reductions in tumor cell proliferation in vitro and in vivo models.
- Another investigation into its neuropharmacological effects revealed promising results in animal models for anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The binding of these compounds to the active site of the receptor can block its activity, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Key Differentiators and Challenges
- Regioselectivity : Bromine at C2 (target compound) vs. C5/C6 in analogs alters electrophilic substitution patterns.
- Functionalization : Ester or boronic acid groups (e.g., 5-Bromo-3-pinacol boronate in ) enable diverse derivatization .
- Stability : 3,3-Dibromo derivatives () are prone to debromination under basic conditions, limiting their utility .
Biological Activity
2-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical reactivity and biological properties. The bromine atom at the 2-position is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases and growth factor receptors. Research indicates that compounds within the pyrrolo[3,2-b]pyridine class can inhibit fibroblast growth factor receptors (FGFRs) and other kinases involved in cancer progression.
Inhibition of FGFRs
- Mechanism : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition disrupts signaling pathways that are often upregulated in various cancers.
- Efficacy : For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong efficacy in vitro against breast cancer cell lines like 4T1. It inhibited cell proliferation and induced apoptosis through these pathways .
Inhibition of TNIK
Another significant mechanism involves the inhibition of TNIK (TRAF2 and NCK interacting kinase). In studies, derivatives of the pyrrolo[3,2-b]pyridine scaffold showed high inhibition rates with IC50 values lower than 1 nM . This action has implications for conditions where TNIK is implicated, such as certain inflammatory responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target | IC50 Value (nM) | Cell Line | Effect |
|---|---|---|---|---|
| 4h (related derivative) | FGFR1 | 7 | 4T1 (breast cancer) | Inhibition of proliferation & apoptosis |
| Derivative X | TNIK | <1 | Various | High inhibition |
| Compound Y | SGK-1 | TBD | TBD | Potential treatment for SGK-mediated disorders |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrrolo[3,2-b]pyridine derivatives against multiple cancer cell lines. Among them, one derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa and MCF-7 cells. These compounds were shown to disrupt tubulin polymerization, a critical process in cell division .
Case Study 2: Kinase Inhibition
In another investigation focusing on TNIK inhibitors derived from the pyrrolo[3,2-b]pyridine scaffold, researchers found that these compounds could suppress IL-2 secretion in a concentration-dependent manner. This suggests potential applications in treating autoimmune diseases or conditions characterized by excessive cytokine production .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1H-pyrrolo[3,2-b]pyridine?
Methodological Answer: The synthesis typically involves bromination of the pyrrolo[3,2-b]pyridine core. Key steps include:
- Direct Bromination : Using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetic acid) under controlled temperature (0–25°C) to regioselectively introduce bromine at the 2-position .
- Cross-Coupling Precursors : Intermediate iodopyrrolopyridines can be synthesized via Stille or Suzuki-Miyaura coupling to introduce functional groups before bromination .
- Protection-Deprotection Strategies : Tosyl or methyl groups may protect reactive sites during synthesis, as seen in analogous compounds like 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 8.3–8.6 ppm) and NH protons (δ ~12.9 ppm, broad singlet) confirm the pyrrolopyridine scaffold. Bromine’s electron-withdrawing effect deshields adjacent protons .
- ¹³C NMR : Carbons adjacent to bromine (C-2) appear at δ ~116–118 ppm, while pyridine ring carbons range from δ 131–147 ppm .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (211.06 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- GHS Compliance : Based on safety data for analogous brominated pyrrolopyridines, researchers should:
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How does the position of bromine (e.g., 2- vs. 6-bromo isomers) affect biological activity in pyrrolopyridine derivatives?
Methodological Answer:
- Structural Impact : Bromine at the 2-position (vs. 6-position) alters electron density and steric hindrance, influencing binding to biological targets. For example:
- Kinase Inhibition : 2-Bromo derivatives show higher affinity for FGFR1/2/3 compared to 6-bromo isomers due to optimized hydrogen bonding with kinase active sites .
- Anticancer Activity : In a comparative study, 2-bromo-pyrrolo[3,2-b]pyridine derivatives exhibited IC₅₀ values ≤1 µM against breast cancer cell lines, while 6-bromo analogs were less potent (IC₅₀ ≥10 µM) .
- Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR or ITC assays .
Q. What role does this compound play in Fibroblast Growth Factor Receptor (FGFR) inhibition?
Methodological Answer:
- Mechanistic Insights : The compound serves as a scaffold for FGFR inhibitors by:
- Competitive Binding : The bromine atom occupies a hydrophobic pocket near the ATP-binding site, while the pyrrolopyridine core forms π-π interactions with Phe489 in FGFR1 .
- Derivatization Strategies : Adding substituents (e.g., carboxylic acid at C-6) enhances solubility and selectivity. For example, 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives show >50-fold selectivity for FGFR over VEGFR .
- Validation : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and in vivo xenograft models to assess specificity and efficacy .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Discrepancy Analysis : Common sources of inconsistency include:
- Purity : HPLC purity ≥95% is critical; impurities (e.g., dehalogenated byproducts) can skew results .
- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 1 µM vs. 10 µM) alter IC₅₀ values. Standardize protocols using guidelines from the Assay Guidance Manual .
- Cellular Context : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) impact potency due to variable FGFR expression levels .
- Mitigation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity, Western blotting for target engagement).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
